molecular formula C15H21NO3 B4433449 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine

4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine

Cat. No. B4433449
M. Wt: 263.33 g/mol
InChI Key: AIWBICUMDMFBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including as an inhibitor of protein kinase C and as a potential treatment for cancer.

Mechanism of Action

The mechanism of action of 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 involves its ability to inhibit the activity of protein kinase C. This enzyme plays a crucial role in regulating various cellular processes, including cell growth and differentiation. By inhibiting the activity of protein kinase C, 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 can potentially disrupt the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 in lab experiments is its ability to selectively inhibit the activity of protein kinase C. This makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the use of 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 in scientific research. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the efficacy of this compound in vivo and to identify any potential side effects. Additionally, 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 has shown promising results in the treatment of inflammatory diseases, and further research is needed to explore its potential in this area. Finally, there is potential for the development of new derivatives of 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 with improved solubility and bioavailability, which could make it a more valuable tool for scientific research.

Scientific Research Applications

4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 has been widely used in scientific research for its potential applications in various fields. One of the most notable applications is its use as an inhibitor of protein kinase C, an enzyme that plays a crucial role in regulating various cellular processes such as cell growth and differentiation. 4-(2-ethoxybenzoyl)-2,6-dimethylmorpholine 57033 has been shown to inhibit the activity of protein kinase C, which makes it a potential candidate for the treatment of diseases such as cancer.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(2-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-18-14-8-6-5-7-13(14)15(17)16-9-11(2)19-12(3)10-16/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWBICUMDMFBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.